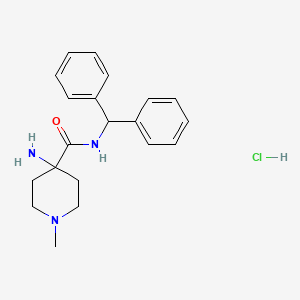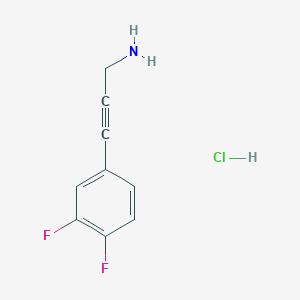
4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
概要
説明
4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a dimethylamino group at the 4-position of the pyridine ring and a 2-oxo-2-phenylethyl substituent at the 1-position The bromide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the following steps:
-
Formation of the Pyridinium Core: : The starting material, 4-dimethylaminopyridine, is reacted with an appropriate electrophile to introduce the 2-oxo-2-phenylethyl group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using acetophenone as the electrophile and a Lewis acid catalyst such as aluminum chloride.
-
Quaternization: : The intermediate product is then subjected to quaternization by reacting it with methyl bromide. This step introduces the bromide counterion and completes the formation of the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial production process.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different salts.
Redox Reactions: The compound can participate in oxidation-reduction reactions, particularly involving the dimethylamino group.
Condensation Reactions: The 2-oxo-2-phenylethyl group can engage in condensation reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or methanol.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Condensation Reactions: Acid or base catalysts in solvents like ethanol or acetonitrile.
Major Products
Nucleophilic Substitution: Formation of new quaternary ammonium salts.
Redox Reactions: Oxidized or reduced derivatives of the original compound.
Condensation Reactions: Formation of imines, enamines, or other condensation products.
科学的研究の応用
Chemistry
In chemistry, 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The quaternary ammonium structure can enhance the solubility and bioavailability of drug candidates, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as ionic liquids or surfactants. Its ability to form stable salts with various anions makes it useful in material science applications.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyridinium core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can alter the function of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the 2-oxo-2-phenylethyl group, making it less versatile in terms of chemical reactivity.
1-(2-Oxo-2-phenylethyl)pyridinium bromide: Lacks the dimethylamino group, which reduces its solubility and interaction potential.
N-Methylpyridinium bromide: A simpler quaternary ammonium compound with fewer functional groups, limiting its applications.
Uniqueness
4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the combination of the dimethylamino group and the 2-oxo-2-phenylethyl substituent. This dual functionality enhances its chemical reactivity and interaction potential, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O.BrH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSZSDSVOGCYOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944453.png)
![Ditert-butyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B7944462.png)

![tert-butyl 4-[[2-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl]piperazine-1-carboxylate](/img/structure/B7944465.png)
![4-[5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]tetrazol-1-yl]benzoic acid](/img/structure/B7944472.png)


![tert-butyl N-[3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate](/img/structure/B7944491.png)
![Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B7944498.png)




